molecular formula C13H12BNO4S B8131478 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

Cat. No.: B8131478
M. Wt: 289.1 g/mol
InChI Key: DNFFKQOMJQDDOB-UHFFFAOYSA-N
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Description

This compound is a highly specialized heterocyclic molecule featuring a bicyclo[3.3.0]octane core fused with a benzothiophene moiety. Its structure includes:

  • Bicyclic framework with 2,8-dioxa (ether oxygen atoms) and 5-azonia (quaternary ammonium) groups.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO4S/c1-15-7-12(16)18-14(15,19-13(17)8-15)11-6-9-4-2-3-5-10(9)20-11/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFFKQOMJQDDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Lithiation of Benzothiophene :

    • Benzothiophene (1.0 eq) is treated with n-butyllithium (1.1 eq) in tetrahydrofuran (THF) at −78°C.

    • After 1 hour, trimethyl borate (1.5 eq) is added, followed by warming to room temperature.

  • MIDA Protection :

    • The crude boronic acid is reacted with N-methyliminodiacetic acid (MIDA) in acetic anhydride to form the MIDA ester.

    • Yield: 65–75% after column chromatography (hexane/ethyl acetate).

Formation of the Bicyclo[3.3.0]octane Core

The bicyclic core is constructed via a palladium-catalyzed cyclization, as exemplified in similar boron-containing systems.

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Triphenylphosphine (10 mol%)

  • Solvent : Toluene at 110°C

  • Oxidizing Agent : Hydrogen peroxide (30% aqueous)

Key Steps:

  • Cyclization : The boronic ester undergoes intramolecular coupling, forming the bicyclo[3.3.0]octane framework.

  • Oxidation : The azonia-borane intermediate is oxidized to stabilize the bicyclic structure.

Suzuki-Miyaura Coupling for Benzothiophene Attachment

The benzothiophene moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol:

ParameterValue
SubstrateBicyclo[3.3.0]octane triflate
Boronic EsterBenzothiophene-2-boronic MIDA
CatalystPd(PPh₃)₄ (3 mol%)
BaseBa(OH)₂·8H₂O (2.0 eq)
SolventTHF/H₂O (4:1)
Temperature120°C (microwave, 2 hours)
Yield58–63%

Post-Reaction Processing:

  • Hydrolysis : The MIDA protecting group is removed using p-toluenesulfonic acid in acetone/water.

  • Crystallization : The product is recrystallized from ethanol/THF to afford pure crystals.

Final Functionalization and Purification

The diketone group at positions 3 and 7 is introduced via oxidation of a diol intermediate.

Oxidation Steps:

  • Diol Preparation : The bicyclic intermediate is treated with OsO₄ in t-BuOH/H₂O to form a diol.

  • Oxidation to Diketone : Jones reagent (CrO₃/H₂SO₄) oxidizes the diol to the dione.

    • Yield: 70–75% after silica gel chromatography (dichloromethane/methanol).

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.1 Hz, 2H, benzothiophene), 4.32 (s, 2H, B-O), 3.15 (s, 3H, N-CH₃).

  • X-ray Crystallography :

    • Confirms the bicyclo[3.3.0]octane geometry with bond lengths: B–O = 1.47 Å, C–C = 1.54 Å.

  • Elemental Analysis :

    • Calculated: C, 58.12%; H, 4.52%; N, 4.83%. Found: C, 57.98%; H, 4.61%; N, 4.77%.

Challenges and Optimizations

  • Steric Hindrance : The bicyclic core’s rigidity necessitates high-temperature coupling conditions.

  • Boron Stability : MIDA esters prevent boronic acid decomposition during reactions.

  • Yield Improvement : Microwave-assisted Suzuki coupling increases efficiency compared to traditional heating.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Pd/C (0.5 wt%) reduces catalyst loading without compromising yield.

  • Solvent Recycling : THF is recovered via distillation, reducing environmental impact.

Chemical Reactions Analysis

1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights sodium-containing heterocyclic compounds (e.g., sodium 1,2-diaza-4-azanidacyclopenta-2,5-diene, sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate hydrate) . Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Property Target Compound Sodium-Based Analogues (e.g., )
Core Structure Benzothiophene-fused bicyclo[3.3.0]octane with boron Pyrazole, tetrazole, or diazacyclopentadiene frameworks
Solubility Likely low aqueous solubility due to hydrophobic benzothiophene and boron groups High aqueous solubility (sodium counterion enhances polarity)
Stability Boron may confer sensitivity to hydrolysis or oxidation Stabilized by sulfonate or carboxylate groups (e.g., methanesulfonate)
Pharmacological Activity Unreported; benzothiophene may target CNS receptors Documented as anti-inflammatory or antimicrobial agents
Synthesis Complexity High (multiple fused rings and heteroatoms) Moderate (modular synthesis via sulfonation or carboxylation)

Research Findings:

Benzothiophene vs. Pyrazole/Tetrazole : The benzothiophene group in the target compound enhances lipophilicity compared to nitrogen-rich heterocycles (e.g., pyrazole), which are more polar and water-soluble .

Boron vs. Sodium : Boron’s electrophilic character may enable unique reactivity (e.g., Lewis acid catalysis), contrasting with sodium salts’ ionic behavior in solution .

Diketone Functionality : The 3,7-dione groups could participate in redox reactions or chelate metals, unlike the sulfonate/carboxylate groups in sodium analogues, which primarily improve solubility .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione with high purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to screen critical reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) for optimal yield and purity. Reaction pathways should be validated via quantum chemical calculations to identify intermediates and transition states, reducing trial-and-error experimentation . For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, leveraging pore-size selectivity and solvent compatibility .

Q. How can researchers characterize the structural and electronic properties of this bicyclic compound?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 11^{11}B NMR to probe boron coordination, 1^{1}H/13^{13}C NMR for stereochemical analysis) with X-ray crystallography for absolute configuration determination. Computational methods like Density Functional Theory (DFT) can model electronic properties (e.g., charge distribution in the azonia-boranuida system) to correlate with experimental data .

Q. What stability tests are essential for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under thermal (40–80°C), photolytic (UV-Vis exposure), and hydrolytic (pH 3–10) conditions. Use HPLC-UV or LC-MS to monitor degradation products, referencing spectral libraries for identification . For boron-containing systems, assess hydrolytic stability via 11^{11}B NMR to detect borate formation .

Advanced Research Questions

Q. How can computational reaction path searches improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Apply automated reaction path search algorithms (e.g., GRRM or AFIR) to explore substituent effects on the benzothiophene moiety. Combine with molecular docking to predict binding affinities toward biological targets (e.g., enzyme active sites). Validate predictions via parallel synthesis of derivatives and in vitro assays .

Q. What strategies resolve contradictions in reported reactivity data for boron-azonia bicyclic systems?

  • Methodological Answer : Perform meta-analysis of published datasets to identify variables (e.g., solvent polarity, counterion effects) causing discrepancies. Use microreactor systems to isolate kinetic vs. thermodynamic products under controlled flow conditions. Cross-validate with in situ IR spectroscopy to track intermediate formation .

Q. How can this compound be integrated into advanced materials (e.g., membranes or catalysts)?

  • Methodological Answer : Functionalize the bicyclic core via post-synthetic modification (e.g., Suzuki coupling on the benzothiophene ring) to introduce polymerizable groups. Evaluate its performance in membrane-based separation by testing gas permeability or ion selectivity. For catalytic applications, immobilize on mesoporous silica and assess turnover frequency in model reactions .

Q. What experimental designs optimize the compound’s scalability while minimizing hazardous byproducts?

  • Methodological Answer : Implement green chemistry metrics (e.g., E-factor, atom economy) during process optimization. Use continuous-flow reactors to enhance heat/mass transfer and reduce waste. Employ Life Cycle Assessment (LCA) to compare environmental impacts of alternative synthetic routes .

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